4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a complex organic compound featuring an imidazole ring, a fluorophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the fluorophenyl group and the piperidine ring. Key reaction conditions include the use of strong bases or acids, and controlled temperatures to ensure the correct formation of bonds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving reactors and continuous flow processes to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Imidazolone derivatives.
Reduction: Piperidinol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions, while the fluorophenyl group can engage in pi-pi interactions with aromatic amino acids in proteins. The piperidine ring can form hydrogen bonds with biological targets, influencing the compound's activity.
Comparison with Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-(3-fluorophenyl)piperidine-1-carboxamide
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
4-((1H-imidazol-1-yl)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide
Uniqueness: The uniqueness of 4-((1H-imidazol-1-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide lies in its specific substitution pattern on the phenyl ring, which can influence its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-3-1-2-4-15(14)19-16(22)21-8-5-13(6-9-21)11-20-10-7-18-12-20/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUMKAOEVRMNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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